Methyl diethyldithiocarbamate Methyl diethyldithiocarbamate Methyl diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram. It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes. Methyl diethyldithiocarbamate inhibits liver low Km aldehyde dehydrogenase (ALDH) in rats (ID50 = 15.5 mg/kg). It decreases mean arterial pressure (MAP) and increases heart rate during ethanol challenge in rats when administered at a dose of 20.6 mg/kg.
S-Methyl N,N-diethyldithiocarbamate (MeDDC) is a metabolite of the alcohol deterrent disulfiram.
Brand Name: Vulcanchem
CAS No.: 686-07-7
VCID: VC21335643
InChI: InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
SMILES: CCN(CC)C(=S)SC
Molecular Formula: C6H13NS2
Molecular Weight: 163.3 g/mol

Methyl diethyldithiocarbamate

CAS No.: 686-07-7

Cat. No.: VC21335643

Molecular Formula: C6H13NS2

Molecular Weight: 163.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl diethyldithiocarbamate - 686-07-7

CAS No. 686-07-7
Molecular Formula C6H13NS2
Molecular Weight 163.3 g/mol
IUPAC Name methyl N,N-diethylcarbamodithioate
Standard InChI InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
Standard InChI Key JYRXPFCUABYLPD-UHFFFAOYSA-N
SMILES CCN(CC)C(=S)SC
Canonical SMILES CCN(CC)C(=S)SC
Appearance Light Yellow Oil

Chemical Structure and Properties

Methyl diethyldithiocarbamate is an organosulfur compound with the molecular formula C6H13NS2 and a molecular weight of 163.3 g/mol . Its IUPAC name is methyl N,N-diethylcarbamodithioate . The compound features a characteristic dithiocarbamate functional group with a methyl group attached to one of the sulfur atoms.

Physical and Chemical Properties

The physical state of methyl diethyldithiocarbamate is liquid at room temperature . It has specific solubility characteristics, being slightly soluble in organic solvents such as chloroform and methanol . The compound contains no hydrogen bond donors but has two hydrogen bond acceptors and three rotatable bonds .

Table 1: Physical and Chemical Properties of Methyl Diethyldithiocarbamate

PropertyValueReference
Molecular FormulaC6H13NS2
Molecular Weight163.3 g/mol
Physical StateLiquid
Canonical SMILESS=C(N(CC)CC)SC
CAS Number686-07-7
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bond Count3
SolubilitySlightly soluble in chloroform and methanol

Synthesis and Characterization

Synthetic Routes

Methyl diethyldithiocarbamate is produced through the methylation of diethyldithiocarbamate, which is a metabolite of disulfiram. This metabolic process occurs primarily in mouse liver microsomes . The methylation represents a key biotransformation pathway in the metabolism of disulfiram-related compounds.

Analytical Characterization

The compound can be characterized using various analytical techniques including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. These methods help confirm its structure and purity. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used for quantitative analysis of this compound in biological samples .

Biochemical and Pharmacological Properties

Role as a Disulfiram Metabolite

Methyl diethyldithiocarbamate is recognized as an important active metabolite of disulfiram (Antabuse), a medication used in the treatment of chronic alcoholism . Disulfiram undergoes a complex metabolic pathway in the liver, with diethyldithiocarbamate being formed initially, which subsequently undergoes methylation to produce methyl diethyldithiocarbamate .

Enzyme Inhibition Properties

One of the most significant biochemical properties of methyl diethyldithiocarbamate is its ability to inhibit liver mitochondrial low Km aldehyde dehydrogenase (ALDH2) . This enzyme plays a critical role in alcohol metabolism by catalyzing the oxidation of acetaldehyde to acetic acid.

Table 2: Enzyme Inhibition Properties of Methyl Diethyldithiocarbamate

ParameterValueReference
In vitro IC50 for ALDH210 μM
In vivo ID50 for ALDH231 mg/kg (170 μmol/kg)
Alternative ID50 value15.5 mg/kg
Time to maximal inhibition8 hours post-administration
Recovery time48 hours (return to control levels)

Pharmacodynamics

Research has demonstrated that methyl diethyldithiocarbamate produces significant physiological effects when administered to rats. At a dose of 20.6 mg/kg, it decreases mean arterial pressure (MAP) and increases heart rate during ethanol challenge . These cardiovascular effects are likely related to the compound's interaction with alcohol metabolism via ALDH2 inhibition.

Cellular Mechanisms of Action

Interactions with Metal Ions

Methyl diethyldithiocarbamate interacts with cellular components by binding to metal ions, particularly copper and zinc . This metal-chelating property is characteristic of dithiocarbamate compounds and contributes significantly to their biological effects. The binding disrupts the normal function of these metal ions in various cellular processes .

Effects on Cellular Processes

The compound interferes with the activity of metalloenzymes, disrupting cellular respiration and energy production . Furthermore, it induces oxidative stress within cells, which can lead to damage of cellular components including proteins, lipids, and DNA . These effects significantly disrupt normal cellular function and can potentially result in cell death.

Signaling Pathway Interference

Methyl diethyldithiocarbamate influences cellular signaling pathways, particularly those involved in regulating cell growth and survival . This interference with signaling mechanisms represents another important aspect of its biological activity and potential toxicity.

Toxicological Properties

Hazard CategoryClassificationReference
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Acute Toxic Effects

Exposure to methyl diethyldithiocarbamate can cause irritation to the skin, eyes, and respiratory system . Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea . The compound may also cause redness and tearing of the eyes upon exposure .

Comparative Analysis with Related Compounds

Pharmacokinetic Considerations

Research Applications

Use in Biochemical Studies

Methyl diethyldithiocarbamate serves as a valuable tool in biochemical research, particularly for studies investigating alcohol metabolism and the mechanisms of action of disulfiram . Its specific inhibitory effect on ALDH2 makes it useful for probing this enzyme's role in various physiological and pathological processes.

Recent Developments and Future Directions

Analytical Advances

Recent developments include the synthesis and characterization of deuterated versions of methyl diethyldithiocarbamate, such as S-methyl diethyldithiocarbamate-d10 . These isotopically labeled compounds are valuable for analytical applications, particularly in mass spectrometry-based studies of metabolism and pharmacokinetics.

Future Research Directions

Future research may focus on further elucidating the detailed molecular mechanisms of methyl diethyldithiocarbamate's action, exploring its potential therapeutic applications beyond alcohol dependence treatment, and developing improved analytical methods for its detection in biological samples.

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